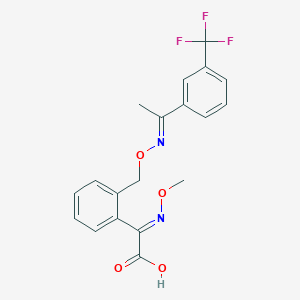

Trifloxystrobin acid

Description

Structure

3D Structure

Propriétés

Numéro CAS |

252913-85-2 |

|---|---|

Formule moléculaire |

C19H17F3N2O4 |

Poids moléculaire |

394.3 g/mol |

Nom IUPAC |

(2Z)-2-methoxyimino-2-[2-[[(Z)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetic acid |

InChI |

InChI=1S/C19H17F3N2O4/c1-12(13-7-5-8-15(10-13)19(20,21)22)23-28-11-14-6-3-4-9-16(14)17(18(25)26)24-27-2/h3-10H,11H2,1-2H3,(H,25,26)/b23-12-,24-17- |

Clé InChI |

ISZQNKFXNXQTTF-QNBZCDOMSA-N |

SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

SMILES isomérique |

C/C(=N/OCC1=CC=CC=C1/C(=N/OC)/C(=O)O)/C2=CC(=CC=C2)C(F)(F)F |

SMILES canonique |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |

Origine du produit |

United States |

Biochemical Mode of Action and Fungal Pathogen Interactions

Inhibition of Mitochondrial Respiration in Fungi

The primary mode of action for Trifloxystrobin (B1683241) is the potent inhibition of mitochondrial respiration in pathogenic fungi. epa.govapvma.gov.au This process is central to the compound's broad-spectrum efficacy. By targeting the powerhouse of the fungal cell, it effectively cuts off the energy supply required for growth and proliferation. plantsciencejournal.com

Trifloxystrobin belongs to the strobilurin class of fungicides, which are classified as Quinone outside Inhibitors (QoIs). ugd.edu.mkwikipedia.org These compounds act with high specificity on the cytochrome bc1 complex, also known as Complex III, an essential component of the mitochondrial electron transport chain. ugd.edu.mknih.gov The site of action is specifically the quinol outer binding site (Qo site) of cytochrome b. ugd.edu.mknzpps.org By binding to this site, Trifloxystrobin blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1, a critical step in the respiratory process. plantsciencejournal.comugd.edu.mk This specific, site-directed action is responsible for its fungicidal activity. apsnet.org

The binding of Trifloxystrobin to the Qo site effectively disrupts the flow of electrons through the respiratory chain. ugd.edu.mk This blockage prevents the establishment of a proton gradient across the inner mitochondrial membrane, which is necessary for the enzyme ATP synthase to produce adenosine (B11128) triphosphate (ATP). apsnet.org The ultimate consequence of this disruption is the cessation of ATP synthesis, depriving the fungal cell of the energy required for vital functions. plantsciencejournal.com This interference with the cell's energy supply leads to the inhibition of key fungal life processes and, ultimately, cell death. ugd.edu.mk

Mechanisms of Fungicidal Efficacy against Plant Pathogens

The biochemical disruption of mitochondrial respiration translates into potent and practical fungicidal effects against a wide array of plant pathogens, including those in the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes. epa.govplantsciencejournal.com

A direct result of Trifloxystrobin's mode of action is the powerful inhibition of both fungal spore germination and the subsequent growth of mycelia. epa.govregulations.gov Spore germination is an energy-intensive process that is requisite for the initiation of infection. epa.gov By halting ATP production, Trifloxystrobin prevents spores from successfully germinating and penetrating the host plant tissue. For fungi that have already established an infection, the compound inhibits mycelial growth, preventing the pathogen from colonizing further within the plant. regulations.gov

Table 1: Research Findings on Trifloxystrobin's Inhibitory Actions

| Fungal Process | Effect of Trifloxystrobin | Biochemical Rationale |

|---|---|---|

| Spore Germination | Potent inhibition | Blockage of ATP synthesis prevents the high-energy processes required for germination and host penetration. |

| Mycelial Growth | Strong inhibition | Lack of cellular energy (ATP) halts the vegetative growth and proliferation of the fungus within plant tissues. |

Trifloxystrobin is characterized by its translaminar, or local systemic, activity. growertalks.com After being applied to a plant surface, it demonstrates a high affinity for the waxy cuticle, where it is strongly absorbed. apsnet.orgcabidigitallibrary.org From the cuticle, the active ingredient penetrates into the underlying leaf tissue. cabidigitallibrary.org

This penetration allows for translaminar movement, where the compound moves from the treated side of the leaf to the untreated side, creating a reservoir of the active ingredient within the leaf. apsnet.orggrowertalks.com This redistribution ensures that pathogens attempting to infect the untreated leaf surface are also controlled. growertalks.com However, there is little to no significant transport of Trifloxystrobin within the plant's vascular system (xylem and phloem), limiting its movement to new growth. cabidigitallibrary.orgoregonstate.edu

The mechanisms can involve changes in the plant's hormonal balance, such as influencing the pathways of key defense hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA). uepg.brnih.govfrontiersin.org These hormones are central regulators of plant immunity. nih.govresearchgate.net Additionally, strobilurins can delay leaf senescence and improve stress tolerance, contributing to a more vigorous plant that is better equipped to withstand pathogen attacks. plantsciencejournal.comuepg.br This activation of the plant's own defense systems provides an additional, indirect layer of protection. researchgate.net

Differential Biological Activity of Trifloxystrobin and its Acid Metabolite

The fungicidal efficacy of trifloxystrobin is intrinsically linked to its chemical structure, specifically the presence of a methyl ester group. Following application, trifloxystrobin undergoes metabolic transformation, primarily through the cleavage of this ester, resulting in the formation of its main metabolite, trifloxystrobin acid (also known as CGA321113). apvma.gov.auepa.gov This transformation is a critical determinant of the compound's biological activity, as the parent molecule and its acid metabolite exhibit markedly different fungicidal properties.

Role of the Parent Ester in Fungicidal Activity

The fungicidal properties of trifloxystrobin are derived from the parent ester molecule. apvma.gov.au Trifloxystrobin belongs to the strobilurin class of fungicides, which act by inhibiting mitochondrial respiration in fungi. epa.govplant-growth-regulator.com Its specific mode of action is the blockage of the electron transfer chain at the Qi site of Cytochrome b, a component of the Cytochrome bc1 complex (Complex III). nih.govchemicalbook.comsigmaaldrich.com This disruption prevents the production of ATP, the essential energy currency of the cell, ultimately leading to the inhibition of fungal spore germination and mycelial growth. epa.gov

The (E,E)-isomer of the parent trifloxystrobin is the most biologically active form against fungal pathogens. herts.ac.uk The integrity of the ester group is crucial for this activity, enabling the molecule to effectively bind to its target site within the fungal mitochondria and exert its inhibitory effect on respiration.

Table 1: Research Findings on Trifloxystrobin's Fungicidal Activity

| Finding | Description | Source(s) |

|---|---|---|

| Primary Mode of Action | Inhibits mitochondrial respiration by blocking electron transfer in the electron transport chain. | apvma.gov.auepa.govnih.gov |

| Active Component | The fungicidal properties are explicitly attributed to the parent ester form of the molecule. | apvma.gov.au |

| Target Site | Binds to the Qo region of Complex III in the mitochondrial respiratory chain. | nih.govchemicalbook.com |

| Effect on Fungi | Potent inhibitor of fungal spore germination and mycelial growth. | epa.gov |

| Active Isomer | The EE-isomer is the most biologically active geometric isomer of trifloxystrobin. | herts.ac.uk |

Limited or Absent Fungicidal Activity of this compound

In stark contrast to the parent compound, the primary metabolite, this compound (CGA321113), is considered inactive as a fungicide. apvma.gov.au This metabolite is formed through the hydrolysis of the methyl ester group of trifloxystrobin, a process that occurs rapidly in soil and aquatic environments. apvma.gov.auchemicalbook.comepa.gov

While the parent trifloxystrobin is relatively non-persistent, its degradation leads to the formation of this compound, which is more persistent and mobile in the environment. epa.govchemicalbook.comepa.gov The cleavage of the ester bond to form the carboxylic acid fundamentally alters the molecule's properties, resulting in the loss of the specific fungicidal activity observed with the parent compound. Regulatory assessments and scientific evaluations consistently conclude that the fungicidal action resides with the ester, trifloxystrobin, and not its acid metabolite. apvma.gov.au

Table 2: Comparative Activity of Trifloxystrobin and this compound

| Compound | Chemical Structure | Fungicidal Activity | Role |

|---|---|---|---|

| Trifloxystrobin | Parent Ester | Active | Functions as a potent inhibitor of mitochondrial respiration in fungi. |

| This compound (CGA321113) | Acid Metabolite | Inactive | A persistent and mobile degradation product lacking the primary fungicidal efficacy of the parent compound. |

Metabolic and Degradation Pathways of Trifloxystrobin and Its Acid Metabolite

Abiotic Transformation Processes

Abiotic processes, including hydrolysis and photolysis, play a significant role in the environmental dissipation of trifloxystrobin (B1683241).

Trifloxystrobin exhibits pH-dependent hydrolysis, being stable under acidic conditions but readily degrading in alkaline environments. regulations.gov Its hydrolysis rate is directly proportional to the concentration of hydroxide (B78521) ions. researchgate.net

pH Stability: Trifloxystrobin remains stable to hydrolysis under acidic conditions (e.g., pH 4). regulations.gov

Hydrolysis Rate: At neutral pH (pH 7), the half-life (DT₅₀) is approximately 40 days at 20°C, or 55.2 days. regulations.govherts.ac.uk However, under alkaline conditions (pH 9), hydrolysis is significantly faster, with a half-life of about 0.83 days. regulations.gov At pH 5, the DT₅₀ increases to approximately 480 days, highlighting its pH sensitivity. herts.ac.uk

Metabolite Formation: The primary product of trifloxystrobin hydrolysis is the corresponding acid metabolite, CGA-321113, which retains an EE conformation. acs.orgacs.org

Temperature Influence: The rate constant for hydrolysis can increase by 2-4 times for every 10°C rise in temperature. researchgate.net

Table 1: Hydrolysis of Trifloxystrobin under Varying pH Conditions

| pH | Temperature (°C) | Half-life (DT₅₀) | Notes | Citation |

| 4 | - | Stable | Stable under acidic conditions | regulations.gov |

| 7 | 20 | 40 days | Hydrolyzes to CGA-321113 | herts.ac.uk |

| 7 | - | 55.2 days | regulations.gov | |

| 9 | - | 0.83 days | Readily hydrolyzes to CGA-321113 | regulations.gov |

| 5 | 20 | 480 days | pH sensitive | herts.ac.uk |

Photodegradation is a significant pathway for trifloxystrobin dissipation, particularly in aquatic and soil environments exposed to sunlight. frontiersin.org The molecule is susceptible to photochemical reactions, leading to isomerization and other degradation products. researchgate.net

Isomerization: Trifloxystrobin, initially in its EE conformation, undergoes photo-induced isomerization when exposed to light, forming an equilibrium mixture of EZ, EE, ZZ, and ZE isomers. researchgate.netacs.org This process has a half-life of approximately 14.8 days in aquatic environments and 2.1 days in soil. regulations.gov

Photolytic Half-lives: In aqueous solutions, the photolytic half-life varies with pH, being 13.0 hours at pH 4, 11.9 hours at pH 7, and 4.3 hours at pH 9. researchgate.net In aquatic environments during summer, trifloxystrobin degrades with an environmental half-life of 0.7-1.3 days, irrespective of latitude. acs.orgacs.org

Degradation Products: During aqueous photolysis, trifloxystrobin degrades into parent isomer products such as CGA-357261 and CGA-357262. epa.gov Soil photolysis results in the formation of CGA-321113 and the parent isomer CGA-357261, with further degradation leading to CGA-357276, CGA-373466, CO, and bound residues. epa.gov

Influence of Environmental Factors: The presence of humic acid can influence photodegradation rates, generally decreasing them as the concentration of humic acid increases. researchgate.net The duration of sunshine hours is a critical factor in the photolysis process. frontiersin.org

Table 2: Photolytic Degradation and Isomerization of Trifloxystrobin

| Condition | Half-life (DT₅₀) | Notes | Citation |

| Aquatic environment (isomerization) | 14.8 days | Photo-induced isomerization | regulations.gov |

| Soil (isomerization) | 2.1 days | Photo-induced isomerization | regulations.gov |

| Aquatic photolysis (summer) | 0.7-1.3 days | Irrespective of latitudes | acs.orgacs.org |

| Aqueous photolysis (pH 4) | 13.0 hours | researchgate.net | |

| Aqueous photolysis (pH 7) | 11.9 hours | researchgate.net | |

| Aqueous photolysis (pH 9) | 4.3 hours | researchgate.net | |

| Aqueous photolysis (1-10 mg/L humic acid) | Varies | Rate constants decrease with increasing humic acid concentration | researchgate.net |

Biotic Transformation Processes (Biodegradation)

Biotic transformation, primarily through microbial activity in environmental matrices and metabolism within plants, contributes significantly to the degradation of trifloxystrobin.

Microbial degradation is a key pathway for trifloxystrobin dissipation in soil. regulations.govepa.gov

Aerobic Soil Biodegradation: In aerobic soil environments, trifloxystrobin undergoes rapid degradation, with reported half-lives ranging from 0.5 to 2 days. epa.gov In vitro biodegradation studies under dark conditions suggest a two-compartment first + first-order rate kinetics, with half-lives typically between 1.8 and 2.3 days. acs.orgacs.org In paddy rice plots with active microbial communities, half-lives have been observed to range from 2 to 5 days. nih.gov

Anaerobic Soil: Under anaerobic soil conditions, trifloxystrobin is transformed, with the formation of the metabolite CGA-321113. nih.gov

Metabolite Persistence: The acid metabolite, CGA-321113, is generally more persistent and mobile in the environment compared to the parent compound. It has reported soil half-lives of up to 350 days. nih.gov

Impact on Microbes: Trifloxystrobin has been shown to have no adverse effects on soil microbial populations. acs.orgacs.org

Table 3: Biodegradation of Trifloxystrobin in Soil

| Condition | Half-life (DT₅₀) | Notes | Citation |

| In vitro biodegradation (darkness) | 1.8 - 2.3 days | Two-compartment first + first-order rate kinetics | acs.orgacs.org |

| Aerobic soil | 0.5 - 2 days | Rapid degradation | epa.gov |

| Paddy rice plots (microbial activity) | 2 - 5 days | nih.gov | |

| Anaerobic soil | Not specified | Forms CGA 321113 | nih.gov |

The metabolism of trifloxystrobin in plants shares similarities with its metabolic pathways in animals. who.int The primary route of transformation involves the cleavage of the methyl ester group, yielding the acid metabolite CGA-321113. who.intepa.gov

Metabolic Pathways in Plants: Key metabolic steps include the hydrolysis of the methyl ester to CGA-321113, hydroxylation on the trifluoromethylphenyl ring, oxidation of the aminooxymethyl group, and breakdown of the methoxyiminoacetic acid side chain. who.intepa.gov Conjugation with sugars also occurs in plant tissues. epa.gov

Residue Profiles: In plant matrices, trifloxystrobin typically remains the major residue. For instance, in apples sampled 14 days post-harvest interval (PHI), trifloxystrobin constituted 81-83% of the total radioactive residue (TRR), with the acid metabolite CGA-321113 present at approximately 1%. epa.gov In cucumbers, trifloxystrobin accounted for 87% of the TRR, while CGA-321113 was found at 2.3%. epa.gov In peanut hay and immature vines, trifloxystrobin represented about 30% of the TRR, with CGA-321113 and its conjugates making up approximately 10-15%. epa.gov

Residues of Concern: Regulatory bodies have identified both the parent trifloxystrobin and its free acid metabolite, CGA-321113, as the residues of concern in plants for tolerance setting and risk assessment purposes. regulations.gov

Table 4: Major Trifloxystrobin Metabolites in Plant Matrices (Approximate % of Total Radioactive Residue - TRR)

| Crop/Matrix | Time Post-Application | Trifloxystrobin | CGA-321113 (Acid) | Isomers & Other Metabolites | Citation |

| Apples (whole) | 14 days PHI | 81-83% | ~1% | ~11% (isomers) | epa.gov |

| Cucumbers (whole) | 7 days | 87% | 2.3% | 2% (isomers), <0.1% | epa.gov |

| Peanuts (hay/vine) | Not specified | ~30% | ~10-15% | ~6% (isomers) | epa.gov |

Beyond the primary acid metabolite, trifloxystrobin can form various minor degradation products and conjugates through both abiotic and biotic processes. epa.gov

Minor Degradation Products: The degradation of the trifloxystrobin molecule can lead to the formation of minor products such as CGA-357261, CGA-357262, CGA-357276, CGA-373466, carbon monoxide (CO), and bound residues in soil and water. epa.gov

Animal Metabolism: In animal metabolism studies (e.g., rats, goats), major pathways include hydrolysis to the acid, O-demethylation of the methoxyimino group, and oxidation of the methyl side chain. who.intfederalregister.gov Further transformations involve conjugation, such as the formation of glucuronide and sulfate (B86663) conjugates in rats. who.int In goats, taurine (B1682933) and glycine (B1666218) conjugates of CGA-321113 have been identified as principal residue components. who.int

Other Metabolites: Metabolite L7a has been identified as a residue of concern in certain ruminant commodities. regulations.gov In poultry, hydroxylation of the trifluoromethyl-phenyl moiety, along with methyl ester hydrolysis and methoxyimino group demethylation, are also observed metabolic transformations. federalregister.gov

Compound Name Table:

| Common Name | Chemical Name (Example) | Acronym/Code |

| Trifloxystrobin | methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxymethyl]phenyl]acetate | TFS, CGA-279202 |

| Trifloxystrobin acid | (E,E)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid | CGA-321113 |

| Isomer CGA-357261 | (Z,E)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid | CGA-357261 |

| Isomer CGA-357262 | (E,Z)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid | CGA-357262 |

| Isomer CGA-331409 | (Z,Z)-methoxyimino-(2-(1-(3-trifluoromethylphenyl)ethylideneaminooxymethyl)phenyl)acetic acid | CGA-331409 |

| Minor Degradate | CGA-373466 | CGA-373466 |

| Minor Degradate | Metabolite L7a | L7a |

Environmental Half-Lives and Degradation Kinetics in Diverse Media

Soil Degradation Kinetics and Half-Lives

In soil environments, this compound exhibits a slower degradation rate than the parent Trifloxystrobin. Laboratory studies have reported a laboratory half-life (DT50) for this compound of approximately 100 days apvma.gov.au. Other studies on Trifloxystrobin metabolites, which would include the acid, indicate DT50 values ranging from 138 to 231 days researchgate.net. Field studies have also characterized this compound as a persistent residue, with reported persistence values ranging from 36 to less than 100 days publications.gc.ca. In some field studies, this compound was detected throughout the soil profile up to a depth of 45 cm, underscoring its potential for leaching publications.gc.ca. The concentration of this compound in soil and apples has been observed to initially increase before subsequently decreasing, reflecting its formation from Trifloxystrobin and its subsequent, albeit slower, degradation researchgate.net.

Aquatic Degradation Kinetics and Half-Lives

Specific environmental half-life data for this compound in aquatic media are not as extensively detailed as for soil. However, general observations suggest that the acid metabolite is mobile and persistent in aquatic systems, degrading at a slower rate than the parent Trifloxystrobin epa.govepa.gov. While Trifloxystrobin itself undergoes rapid degradation in aquatic environments, with reported half-lives for photolysis in water being as low as 0.7 to 1.3 days acs.org and other degradation pathways also occurring rapidly epa.gov, the acid metabolite's persistence is noted. The weaker adsorption characteristics of this compound compared to Trifloxystrobin may influence its partitioning behavior in aquatic environments, potentially leading to accumulation in water or sediment if degradation is slow.

Summary of Environmental Half-Lives and Degradation

Environmental Fate and Transport Dynamics

Behavior in Soil Environments

Trifloxystrobin (B1683241) itself demonstrates strong adsorption to soil particles, with reported Koc values ranging from 1642 to 3745 ml/g agropages.com. These high Koc values suggest a limited potential for mobility in soil agropages.com. However, trifloxystrobin acid exhibits weaker adsorption to soil compared to the parent compound acs.orgapvma.gov.au. Studies indicate that this compound has Koc values ranging from 84 to 197 ml/g apvma.gov.au, and in some cases, even lower, such as 48 to 235 mL/g epa.gov. This weaker adsorption means this compound has a greater potential for mobility in soil compared to trifloxystrobin acs.orgapvma.gov.aupublications.gc.ca.

| Compound | Koc Range (mL/g) | Adsorption Strength | Mobility Potential | Source |

| Trifloxystrobin | 1642 - 3745 | Strong | Limited | agropages.com |

| Trifloxystrobin | 2709 | Moderate to No | Limited | nih.govepa.gov |

| Trifloxystrobin | 127 - 9756 | Variable | Variable | epa.govepa.gov |

| This compound | 84 - 197 | Weaker | Greater | apvma.gov.au |

| This compound | 48 - 235 | Weaker | Greater | epa.gov |

| This compound | 2354 - 9871 | Variable | Variable | regulations.gov |

The weaker adsorption of this compound contributes to its increased mobility and leaching potential in soil profiles compared to the parent compound acs.orgpublications.gc.ca. While trifloxystrobin is considered immobile or slightly mobile due to strong soil binding agropages.comapvma.gov.au, this compound, being more soluble and less adsorbed, has a greater tendency to leach into deeper soil horizons acs.orgpublications.gc.ca. Some studies suggest that if the degradation of this compound is slow, it may contaminate lower soil layers under certain conditions acs.org. However, field lysimeter studies have shown that while laboratory data suggests mobility, CGA-321113 (this compound) was not detected above 0.02% of the applied amount in leachates regulations.gov. Despite this, its persistence and higher solubility compared to the parent compound remain factors for potential leaching publications.gc.caregulations.gov.

Trifloxystrobin itself is generally considered non-persistent in soil, with rapid degradation rates. Laboratory studies indicate biodegradation half-lives ranging from 1.8 to 2.3 days acs.orgnih.gov, and field dissipation studies report half-lives for trifloxystrobin in soil ranging from 0.54 to 8.8 days researchgate.net. Some studies have noted a biphasic degradation pattern for trifloxystrobin in field dissipation studies, with initial rapid degradation phases having half-life values ranging from 1.9 to 24 days, followed by a slower second phase with half-lives from 6.5 days to 4 months epa.govregulations.gov.

This compound, conversely, is described as more persistent and degrades at a slower rate than the parent compound agropages.compublications.gc.caepa.gov. In artificial soil, this compound exhibited half-lives ranging from 138.6 to 231.0 days researchgate.net. Other studies indicate that this compound is quite persistent in soil, with reported DT50 values of 250 to 350 days regulations.gov. While trifloxystrobin degrades rapidly, this compound's persistence is a key factor in its environmental fate agropages.compublications.gc.caregulations.govresearchgate.netepa.gov.

| Study Condition | Compound | Degradation Pattern | DT50 Range (days) | Notes | Source |

| In vitro biodegradation | Trifloxystrobin | Biphasic | 1.8 - 2.3 | Two-compartment first + first-order rate kinetics | acs.org |

| Field dissipation | Trifloxystrobin | Biphasic | 0.54 - 8.8 | First phase: 1.9-24 days; Second phase: 6.5 days - 4 months | researchgate.netepa.govregulations.gov |

| Artificial soil | This compound | N/A | 138.6 - 231.0 | researchgate.net | |

| Soil persistence | This compound | N/A | 250 - 350 | Persistent | regulations.gov |

| Field dissipation | Trifloxystrobin | N/A | 2 - 16 | Microbial and photolytic processes | agropages.com |

| Field dissipation | Trifloxystrobin | N/A | 4.2 - 9.5 | Rapid dissipation | agropages.com |

| Aerobic soil metabolism | Trifloxystrobin | N/A | 0.41 - 0.91 | Rapid degradation | regulations.gov |

Research on the direct impact of this compound on soil microbial populations and functions is limited, with most studies focusing on the parent compound. Trifloxystrobin itself has shown mixed effects. Some studies indicate that trifloxystrobin does not cause any adverse effect on soil microbial populations acs.orgnih.gov. Conversely, other research suggests that trifloxystrobin can inhibit certain microbial activities, such as urease activity, nitrification, and denitrification, while promoting dehydrogenase activity nih.govresearchgate.netscispace.commdpi.com. These effects can alter the nitrogen and carbon cycles in the soil nih.govresearchgate.netscispace.com. One study noted that while this compound persisted in soil, its formation did not correlate with adverse effects on soil microbial functions researchgate.net. Further research specifically detailing the impact of this compound on soil microbial communities is warranted.

Behavior in Aquatic Environments

Trifloxystrobin is susceptible to rapid degradation in aquatic environments, primarily through photolysis and microbial processes agropages.comacs.orgnih.gov. Aqueous photolysis half-lives for trifloxystrobin are reported to be between 0.7 to 1.3 days acs.orgnih.gov. In surface water, trifloxystrobin is rapidly degraded by microbial processes within hours agropages.com. Hydrolysis of trifloxystrobin is pH-dependent; it is stable under acidic conditions but readily hydrolyzes in alkaline conditions, forming this compound nih.govregulations.gov. The hydrolysis half-life at pH 7 and 20°C is approximately 80.1 days nih.gov, while at pH 9, it is significantly faster, around 0.83 days regulations.gov.

Influence of Environmental Factors on Aquatic Fate

This compound's fate in aquatic environments is influenced by several factors, including pH, light, and microbial activity.

pH and Hydrolysis: this compound is formed from the hydrolysis of Trifloxystrobin, which is significantly dependent on pH. While Trifloxystrobin is stable under acidic conditions (pH 4), it readily hydrolyzes in alkaline conditions. The hydrolysis half-life of Trifloxystrobin at pH 7 and 20°C is reported to be 80.1 days nih.gov, and at pH 9, it is significantly faster, with a half-life of 0.83 days at pH 9 regulations.gov. This compound itself is described as being stable to hydrolysis regulations.gov.

Photolysis: Trifloxystrobin itself is susceptible to photolysis in water, with reported environmental half-lives ranging from 0.7 to 1.3 days in summer acs.orgnih.gov. The photolytic half-life of Trifloxystrobin at pH 4, 7, and 9 are 13.0, 11.9, and 4.3 hours, respectively researchgate.net. While Trifloxystrobin undergoes photo-induced isomerization, specific data on the photolysis of this compound in aquatic environments is less detailed, though it is generally considered to degrade slower than the parent compound epa.gov.

Microbial Activity: In vitro biodegradation studies of Trifloxystrobin under dark conditions show half-lives between 1.8 and 2.3 days, with hydrolysis being the major degradation pathway leading to this compound acs.orgnih.gov. The acid metabolite, this compound, is reported to degrade slower than the parent compound epa.gov. In aerobic aquatic sediment systems, this compound is identified as the major transformation product regulations.gov.

Uptake and Translocation within Plants

Trifloxystrobin, the parent compound, is applied to foliage and exhibits strong adsorption to the plant's waxy cuticle, acting as a protectant. It can penetrate the cuticle for curative activity or distribute locally, providing translaminar movement agropages.com. However, it is not translocated within the vascular system agropages.com.

The metabolism of Trifloxystrobin in plants primarily involves the cleavage of the methyl ester group, leading to the formation of this compound (CGA-321113) who.int. In plant materials, this compound is a major metabolite researchgate.net. While Trifloxystrobin itself is the active fungicidal component, this compound is essentially inactive who.int. Studies indicate that in plants, the principal residue component is often the parent Trifloxystrobin, with the CGA-321113 metabolite not comprising a significant portion of the total residue in some cases apvma.gov.au. However, Trifloxystrobin residue has been found in tomatoes, while its metabolite, this compound, has been observed in soil nih.gov.

Potential for Bioaccumulation and Depuration in Non-Human Organisms

The potential for this compound to bioaccumulate in non-human organisms is generally considered low, although data specifically for the acid metabolite is less extensive than for the parent compound.

Bioaccumulation Factor (BCF): Trifloxystrobin itself has a bioconcentration factor (BCF) of 431, which is reported to indicate that it does not bioaccumulate bayer.co.ukchemrobotics.comclaytonpp.com. Other sources also state that Trifloxystrobin does not bioaccumulate, with BCF values reported as 431 chemrobotics.comclaytonpp.comlidorr.com. Studies on Medaka fish indicate BCF values for Trifloxystrobin ranging from 4.3-815, with the highest accumulation in fat tissue e3s-conferences.org. However, a study on other strobilurin fungicides noted that Trifloxystrobin and this compound (TFS-acid) in fish muscle exceeded 1000 L/kg, suggesting accumulation in biota nih.gov.

Depuration: Data on the depuration (elimination) of this compound from organisms is limited. However, for the parent compound, Trifloxystrobin, studies in animals show rapid elimination, with up to 85% of the administered dose eliminated within 48 to 78 hours apvma.gov.au.

Volatilization from Environmental Surfaces

Trifloxystrobin and its acid metabolite are generally considered to have low potential for volatilization from environmental surfaces.

Vapor Pressure and Henry's Law Constant: Trifloxystrobin has a low vapor pressure, reported as 2.55×10⁻⁸ mm Hg at 25°C epa.govregulations.govregulations.gov or 3.4 × 10⁻⁶ Pa at 25°C publications.gc.ca. The estimated Henry's Law constant for Trifloxystrobin is 2.2×10⁻⁸ atm-m³ /mole nih.gov, indicating it is essentially non-volatile from water and moist soil surfaces nih.govregulations.govregulations.gov. Trifloxystrobin is not expected to volatilize from dry soil surfaces either nih.gov.

Volatilization of this compound: Specific data on the volatilization of this compound is scarce. However, its physicochemical properties suggest a low potential for volatilization. The vapor pressure of CGA-321113 (this compound) is reported as < 5.5 × 10⁻⁶ Pa at 25°C, and its reciprocal Henry's Law constant is 5.73 × 10⁷ at 25°C, indicating it is non-volatile from water and moist soil surfaces publications.gc.ca.

Mechanisms of Resistance Development in Fungal Pathogens

Molecular Basis of Strobilurin Resistance in Target Fungi

Strobilurins, including trifloxystrobin (B1683241), exert their fungicidal action by inhibiting mitochondrial respiration. They specifically target the Quinone outside (Qo) binding site of the cytochrome bc1 complex (Complex III) in the fungal respiratory chain frac.infoudel.edubiorxiv.orgrutgers.edunzpps.orgugd.edu.mkapsnet.orgfrac.inforesearchgate.netagroconsultasonline.com. By binding to this site, they block electron transport between cytochrome b and cytochrome c1, thereby disrupting ATP production and leading to fungal cell death biorxiv.orgrutgers.eduugd.edu.mkfrac.info.

The primary molecular mechanism driving resistance to strobilurins is the occurrence of point mutations within the mitochondrial cytochrome b gene (CYTB) biorxiv.orgrutgers.eduapsnet.orgfrac.infoagroconsultasonline.comapsnet.orgresearchgate.netnih.govresearchgate.net. These mutations lead to amino acid substitutions in the cytochrome b protein, which alter the structure of the Qo binding site, reducing the affinity of the fungicide for its target apsnet.orgresearchgate.net.

The most significant and widespread mutation conferring high-level resistance to strobilurins, including trifloxystrobin, is the G143A substitution (Glycine to Alanine at amino acid position 143) rutgers.edufrac.infoagroconsultasonline.comapsnet.orgresearchgate.netnih.govresearchgate.netawri.com.au. This mutation significantly impairs fungicide binding, often leading to a complete loss of efficacy in field conditions rutgers.eduagroconsultasonline.comresearchgate.netawri.com.au. Other identified mutations include F129L (Phenylalanine to Leucine at position 129) and G137R (Glycine to Arginine at position 137) frac.infoapsnet.orgresearchgate.netnih.govresearchgate.netfrac.info. While G143A typically confers broad and high-level resistance across the strobilurin class, F129L may confer a lower level of resistance and can exhibit differential sensitivity to various strobilurins, potentially showing less impact on trifloxystrobin compared to other compounds apsnet.orgnih.gov.

While target-site mutations are the predominant mechanism, other factors such as the upregulation of efflux pumps or enhanced metabolic detoxification pathways have been suggested as contributing mechanisms in certain fungal species, although these are less commonly reported for strobilurins compared to target-site modifications biorxiv.orgnih.gov.

Table 1: Key Mutations Conferring Strobilurin Resistance

| Mutation | Amino Acid Change | Target Site | Impact on Strobilurin Binding | Cross-Resistance Profile |

| G143A | Glycine (B1666218) to Alanine at position 143 | Qo site of Complex III | Significantly reduced binding affinity, leading to high resistance | High resistance to most QoIs (including trifloxystrobin) |

| F129L | Phenylalanine to Leucine at position 129 | Qo site of Complex III | Reduced binding affinity, conferring moderate resistance | Lower resistance to azoxystrobin, potentially less resistance to trifloxystrobin |

| G137R | Glycine to Arginine at position 137 | Qo site of Complex III | Confers moderate resistance | Moderate cross-resistance within QoIs |

Cross-Resistance Patterns with Other Fungicide Classes

A significant characteristic of strobilurin resistance is the high degree of cross-resistance observed among all fungicides within the Quinone outside Inhibitor (QoI) group (FRAC Group 11) frac.infoudel.edunzpps.orgfrac.infoagroconsultasonline.comapsnet.orgcabidigitallibrary.org. This means that if a fungal population develops resistance to one strobilurin, such as azoxystrobin, it will typically exhibit resistance to other strobilurins, including trifloxystrobin, even if those specific compounds have not been applied udel.edufrac.infoapsnet.org. This is due to the shared target site and the common molecular mechanisms (primarily CYTB mutations) that confer resistance across the entire chemical class frac.infonzpps.orgagroconsultasonline.com.

Generally, strobilurins (QoIs) are not cross-resistant with fungicides from different chemical classes (e.g., Demethylation Inhibitors (DMIs), Succinate Dehydrogenase Inhibitors (SDHIs), or multi-site inhibitors) unless a separate, independent resistance mechanism emerges frac.infonzpps.orgapsnet.orgcabidigitallibrary.org. However, if resistance mechanisms involving broad-substrate efflux pumps are involved, some degree of cross-resistance to other fungicide classes might occur due to the pump's ability to extrude multiple types of chemicals nih.gov.

Table 2: Cross-Resistance Patterns of QoI Fungicides

| Fungicide Group | FRAC Code | Cross-Resistance with QoIs (FRAC 11) | Notes |

| Strobilurins (QoIs) | 11 | High (among all QoIs) | Resistance to one QoI confers resistance to others in this group. |

| Other Fungicide Classes (e.g., DMIs, SDHIs) | Various | Generally None | Resistance to QoIs does not typically confer resistance to other chemical classes, barring exceptions like efflux pumps. |

Strategies for Resistance Management in Agricultural Systems

Effective management of trifloxystrobin resistance requires a proactive, integrated approach focused on preventing or delaying its development. Key strategies include:

Fungicide Rotation: Alternating trifloxystrobin and other QoI fungicides with products from different FRAC groups (different Modes of Action - MOAs) is critical. This strategy prevents continuous selection pressure on the same target site, allowing sensitive fungal populations to persist udel.eduawri.com.aucroplife.co.zaucanr.edunetreefruit.orgpesticidestewardship.orgnibio.nopurdue.eduafren.com.aumsu.edurutgers.edugreenhousegrower.com.

Tank Mixing and Mixtures: Combining trifloxystrobin with fungicides from different MOAs, especially multi-site inhibitors (low-risk fungicides), in tank mixes or using pre-mix formulations, can provide simultaneous control of both susceptible and resistant fungal strains udel.eduawri.com.auapsnet.orgnetreefruit.orgpesticidestewardship.orgpurdue.edumsu.edurutgers.edugreenhousegrower.comrutgers.edu. Mixing QoIs with other QoIs is ineffective for resistance management udel.edurutgers.edu.

Limit QoI Applications: Due to their high-risk nature for resistance development, the number of trifloxystrobin (and other QoI) applications per season should be restricted. A common guideline suggests limiting QoI applications to no more than one-third of the total fungicide sprays in a season nzpps.orgapsnet.orgmsu.edu.

Use Full Label Rates: Applying fungicides at the full recommended dosage is essential. Sub-lethal doses can inadvertently select for individuals with intermediate resistance levels, promoting the evolution of higher resistance croplife.co.zapesticidestewardship.orgrutgers.edu.

Monitoring and Early Detection: Regular field scouting for disease presence and employing molecular or bioassay methods to detect resistance in pathogen populations allows for timely adjustments to management strategies, preventing widespread control failures ucanr.edunetreefruit.org.

Table 3: Key Strategies for Managing Strobilurin (QoI) Fungicide Resistance

| Strategy | Description | Rationale |

| Integrated Pest Management (IPM) | Employing a combination of control methods (cultural, biological, chemical) to prevent or manage diseases. | Reduces overall reliance on single-site fungicides, thereby lowering selection pressure. |

| Fungicide Rotation | Alternating the use of fungicides with different Modes of Action (MOAs) or FRAC codes. | Prevents continuous selection pressure on specific target sites, allowing sensitive populations to persist. |

| Tank Mixing/Mixtures | Combining fungicides with different MOAs, particularly mixing high-risk QoIs with low-risk, multi-site fungicides. | Provides multiple modes of action to control both susceptible and resistant fungal strains simultaneously. |

| Limit QoI Applications | Restricting the total number of QoI fungicide applications per season. | Reduces the cumulative selection pressure exerted by QoI fungicides. |

| Use Full Label Rates | Applying fungicides at the recommended full dosage. | Prevents the selection of individuals with intermediate resistance levels that might survive sub-lethal doses. |

| Monitoring and Early Detection | Regularly scouting for disease and testing for resistance in pathogen populations. | Allows for timely adjustments to management strategies, preventing widespread control failure. |

Epidemiology of Resistant Fungal Strains

The widespread use of strobilurin fungicides, including trifloxystrobin, has exerted significant selection pressure on fungal populations, leading to the rapid emergence and proliferation of resistant strains udel.eduresearchgate.netawri.com.auapsnet.orgnibio.noafren.com.aufrac.infoiatp.org. Resistance is a heritable trait, meaning that once a mutation conferring resistance arises, it can be passed on to subsequent generations frac.info.

Resistant fungal spores can be disseminated over large areas through various means, including wind, water, and human activities such as the movement of infected plant material or agricultural equipment afren.com.aubeyondpesticides.org. This widespread distribution means that resistance management is an area-wide concern, where practices on one farm can impact neighboring areas afren.com.au.

The prevalence and distribution of resistant strains are influenced by several factors:

Frequency and intensity of fungicide use: Areas with intensive and repeated application of QoIs tend to develop higher frequencies of resistant populations mdpi.comresearchgate.net.

Pathogen biology: Rapid reproduction rates and efficient spore dispersal mechanisms in certain fungi can accelerate the spread and establishment of resistance afren.com.augreenhousegrower.com.

Environmental conditions: Conducive weather patterns can increase disease pressure and, consequently, the selection pressure for resistance afren.com.au.

Crop susceptibility: The use of highly susceptible crop varieties can further exacerbate the problem by providing ideal conditions for pathogen proliferation afren.com.au.

Resistance to trifloxystrobin and other QoIs has been documented globally in numerous economically important plant pathogens affecting a wide range of crops.

Table 4: Reported QoI Resistance in Key Fungal Pathogens and Crops

| Pathogen Species | Common Name / Disease | Affected Crops | Key Resistance Mechanism/Mutation | Notes on Prevalence/Distribution |

| Pyricularia grisea | Gray leaf spot | Perennial ryegrass turf | G143A, F129L | Field resistance reported in the US (Kentucky, Illinois) apsnet.orgnih.gov |

| Blumeria graminis f. sp. tritici | Wheat powdery mildew | Wheat | G143A | Resistance reported in Germany, Europe agroconsultasonline.comresearchgate.netcabidigitallibrary.org |

| Erysiphe necator | Grapevine powdery mildew | Grapes | G143A | Resistance reported in various regions nzpps.orgagroconsultasonline.commsu.edu |

| Venturia inaequalis | Apple scab / Black spot | Apples | G143A | Resistance reported in USA, Europe nzpps.orgresearchgate.netcabidigitallibrary.org |

| Podosphaera fusca | Cucurbit powdery mildew | Cucurbits (melon, pumpkin) | G143A | High frequencies reported in Spain (Ciudad Real, Cordoba, Murcia) researchgate.net |

| Didymella rabiei | Ascochyta blight | Chickpea, field pea, lentil | G143A | Resistance detected in Montana, North Dakota (US) frontiersin.org |

| Botrytis cinerea | Grey mould | Grapes, strawberries, etc. | G143A | High resistance frequencies reported in Germany nih.gov |

| Corynespora cassiicola | Target spot | Tomato, cucumber | G143A | Widespread resistance reported in Florida (US) apsnet.org |

| Mycosphaerella fijiensis, M. musicola, M. thailandica | Sigatoka diseases | Banana | G143A | Resistance reported in Brazil, Central/South America, Africa, Australia mdpi.com |

Compound Names Mentioned:

Trifloxystrobin

Azoxystrobin

Pyraclostrobin

Kresoxim-methyl

Fenamidone

Famoxadone

Boscalid

Chlorothalonil

Sulfur

Ziram

Ecological Impacts on Non Target Organisms and Ecosystems

Effects on Aquatic Biota

Available data from regulatory agencies and scientific studies demonstrate that trifloxystrobin (B1683241) acid poses a much lower risk to aquatic life compared to its parent compound. regulations.gov An in vitro study using rat hepatocytes found the acid metabolite to be 20 times less cytotoxic than trifloxystrobin, and it does not inhibit mitochondrial respiration, which is the key mechanism of toxicity for the parent compound. regulations.gov This fundamental difference in activity helps explain its reduced impact on non-target aquatic species.

Trifloxystrobin acid has been classified as practically nontoxic to aquatic invertebrates. epa.govregulations.gov Standard acute toxicity tests show a low potential for harm. For the water flea (Daphnia magna), a common indicator species, the 48-hour median effective concentration (EC50) was determined to be greater than 95.3 parts per million (ppm). epa.gov Longer-term studies on the sediment-dwelling midge Chironomus riparius also revealed low toxicity, with a 28-day EC50 of 49.2 ppm and a No-Observed-Effect-Concentration (NOEC) of 25 ppm. researchgate.net

| Species | Endpoint | Value (ppm) | Toxicity Classification | Source |

|---|---|---|---|---|

| Daphnia magna (Water Flea) | 48-hour EC50 | >95.3 | Practically Nontoxic | epa.gov |

| Chironomus riparius (Midge) | 28-day EC50 | 49.2 | Low Toxicity | researchgate.net |

| Chironomus riparius (Midge) | 28-day NOEC | 25 | - | researchgate.net |

| Species | Endpoint | Value (ppm) | Toxicity Classification | Source |

|---|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | >106 | Practically Nontoxic | epa.gov |

The potential for this compound to harm primary producers in aquatic ecosystems, such as algae, has been evaluated. The data indicate a much lower toxicity compared to the parent fungicide. regulations.gov For the green algae Pseudokirchneriella subcapitata, the 5-day EC50 for growth inhibition was 78.8 ppm, with a No-Observed-Effect-Concentration (NOEC) of 16.2 ppm. epa.gov These high concentrations suggest that this compound is unlikely to disrupt algal photosynthetic systems under typical environmental conditions.

| Species | Endpoint | Value (ppm) | Source |

|---|---|---|---|

| Pseudokirchneriella subcapitata (Green Algae) | 5-day EC50 | 78.8 | epa.gov |

| Pseudokirchneriella subcapitata (Green Algae) | 5-day NOEC | 16.2 | epa.gov |

Some pesticides can induce physiological stress in aquatic organisms, potentially increasing their susceptibility to diseases. Studies on the parent compound, trifloxystrobin, have shown that chronic exposure can enhance viral susceptibility in zebrafish by impairing their immune response. nih.gov However, there are currently no available studies that specifically investigate whether the less toxic metabolite, this compound, has a similar effect on modulating pathogen susceptibility in aquatic organisms. Given its significantly lower biological activity, it is presumed to pose a lower risk in this regard. regulations.gov

Impacts on Terrestrial Non-Target Organisms

The risk assessment for terrestrial organisms is largely based on the understanding that this compound is less toxic than its parent compound. regulations.gov The same metabolic pathway that reduces toxicity in aquatic life—the inhibition of mitochondrial respiration—is also relevant for terrestrial animals. regulations.gov

Direct testing of this compound on beneficial arthropods is not widely available in published literature. The parent compound, trifloxystrobin, is generally considered to have low toxicity to honey bees and is often classified as harmless to many beneficial organisms. apvma.gov.auepa.gov Because this compound is a metabolite with significantly lower biological activity, it is assumed to be less toxic than the parent compound to terrestrial organisms, including beneficial arthropods like pollinators and predatory insects. regulations.gov

Impacts on Soil Macro- and Microfauna (e.g., earthworms, microbial activity)

This compound (TFSA), the primary metabolite of the fungicide trifloxystrobin (TFS), exhibits significant and distinct ecological impacts on non-target soil organisms. Due to its greater stability and persistence in soil compared to its parent compound, the effects of TFSA on soil fauna are of considerable environmental concern. researchgate.netnih.govbohrium.com Research indicates that TFSA is more stable in artificial soil, with half-lives ranging from 138.6 to 231.0 days, whereas the half-life of trifloxystrobin ranges from 20.4 to 24.7 days. researchgate.netnih.govbohrium.com

Impacts on Soil Macrofauna

Studies focusing on soil macrofauna have extensively used the earthworm Eisenia fetida as a key bioindicator. Research reveals that TFSA poses a higher toxicological risk to these organisms than trifloxystrobin itself. researchgate.netnih.gov While trifloxystrobin accumulation in earthworms tends to increase initially and then decline, TFSA accumulation shows a continuous increase over time. researchgate.netnih.govbohrium.com

Exposure to TFSA has been shown to induce significant sublethal effects in earthworms. At concentrations of 4.0 mg/kg and 10.0 mg/kg, both TFS and TFSA reduced the body weight and lysosomal membrane stability of Eisenia fetida. researchgate.netnih.govbohrium.com However, the growth inhibition effect and the level of oxidative damage were found to be higher in earthworms exposed to TFSA compared to TFS. researchgate.netnih.gov This is evidenced by enhanced activity of enzymes like superoxide (B77818) dismutase (SOD) and glutathione-S-transferase (GST), as well as increased malondialdehyde (MDA) content, which indicates cellular damage. researchgate.netnih.govbohrium.com Transcriptome analysis has further clarified the mechanism, showing that genes related to ribosome and lysosome pathways are affected, ultimately impacting protein synthesis and proteolysis in the earthworms. researchgate.netnih.gov

Interactive Table: Effects of this compound on Earthworms (Eisenia fetida)

| Parameter | Observed Effect | Concentration | Source(s) |

|---|---|---|---|

| Accumulation | Continuously increased over the study period. | Not specified | researchgate.net, nih.gov, bohrium.com |

| Growth | Higher inhibition effect compared to Trifloxystrobin. | 4.0 and 10.0 mg/kg | researchgate.net, nih.gov |

| Body Weight | Reduced. | 4.0 and 10.0 mg/kg | researchgate.net, nih.gov, bohrium.com |

| Lysosomal Stability | Reduced membrane stability. | 4.0 and 10.0 mg/kg | researchgate.net, nih.gov, bohrium.com |

| Oxidative Stress | Higher oxidative damage level compared to Trifloxystrobin. | 4.0 and 10.0 mg/kg | researchgate.net, nih.gov |

| Enzyme Activity | Enhanced Superoxide Dismutase (SOD) and Glutathione-S-transferase (GST) activity. | 4.0 and 10.0 mg/kg | researchgate.net, nih.gov, bohrium.com |

| Cellular Damage | Enhanced Malondialdehyde (MDA) content. | 4.0 and 10.0 mg/kg | researchgate.net, nih.gov, bohrium.com |

| Gene Expression | Differentially expressed genes enriched in ribosome and lysosome pathways. | Not specified | researchgate.net, nih.gov |

Impacts on Soil Microfauna and Microbial Activity

Trifloxystrobin has been found to inhibit soil urease activity while promoting dehydrogenase activity. researchgate.netnih.govresearchgate.net More significantly, it can disrupt crucial nutrient cycling processes. Research has demonstrated that trifloxystrobin inhibits both nitrification and denitrification by soil microorganisms. researchgate.netnih.gov This is supported by the observed downregulation of key functional genes involved in the nitrogen cycle, such as the nitrifying gene (amoA) and denitrifying genes (nirK and nirS). researchgate.netnih.gov Furthermore, trifloxystrobin has been shown to diminish the carbon-sequestration ability of soil microbes, indicated by the downregulation of the carbon fixation gene (cbbL). researchgate.netnih.gov

Conversely, one study that specifically investigated the persistent metabolite, this compound, found that its formation in soil did not correlate with adverse effects on the measured soil microbial functions, which included the abundance of ammonia-oxidizing bacteria and archaea and potential nitrification. researchgate.netfao.org In fact, that particular study noted a stimulation of potential nitrification following the application of the trifloxystrobin formulation. researchgate.netfao.org This suggests that the effects on microbial communities may be transient or that the community may adapt to the presence of the metabolite.

| Bacterial Community | Changed abundance of genera related to N and C cycles | Not specified | researchgate.net, nih.gov |

Influence on Inter-species Interactions within Ecosystems

The presence of this compound in soil can indirectly influence a wide array of inter-species interactions by altering the abundance and health of key organisms that structure the ecosystem from the ground up. While direct studies on the cascading effects of this compound on community-level interactions are limited, the documented impacts on crucial functional groups like earthworms and microorganisms allow for logical inferences about broader ecological consequences.

Soil macrofauna, such as earthworms, are considered "ecosystem engineers" due to their profound influence on soil structure, aeration, water infiltration, and nutrient cycling. phytojournal.com By negatively impacting earthworm populations through growth inhibition and increased mortality, this compound can disrupt these fundamental soil processes. researchgate.netphytojournal.com A decline in earthworm abundance can lead to:

Altered Predator-Prey Dynamics: A reduction in earthworms, a primary food source for many birds, small mammals, reptiles, and predatory invertebrates, can lead to a decrease in predator populations or force them to switch to alternative prey, thereby altering competitive and predatory relationships throughout the food web.

Changes in Soil Structure: Fewer earthworms result in less bioturbation, leading to soil compaction. This can, in turn, affect plant root growth and the habitat suitability for other soil-dwelling organisms, influencing plant community composition and the associated herbivore and pollinator communities. phytojournal.com

Similarly, the disruption of soil microbial communities and their functions by the parent compound, trifloxystrobin, has significant implications for plant-microbe and plant-plant interactions. researchgate.netnih.govmdpi.com The inhibition of nitrification and denitrification processes alters the availability of nitrogen, a critical nutrient for plant growth. researchgate.netnih.gov This can shift the competitive balance between different plant species, favoring those adapted to different levels or forms of nitrogen. Such shifts in the plant community would subsequently affect the entire food web that depends on it, from herbivores to their natural enemies. nih.gov

In essence, by impacting the foundational trophic levels and engineering species within the soil, this compound can initiate a trophic cascade. These changes, though originating at the microscopic and invertebrate level, can propagate through the ecosystem, modifying interactions between species that may have no direct contact with the chemical compound itself. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a crucial prerequisite for accurate instrumental analysis. The primary goal is to isolate trifloxystrobin (B1683241) acid from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for pesticide residue analysis, including trifloxystrobin and its acid metabolite. nih.govcabidigitallibrary.org This approach involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step and a dispersive solid-phase extraction (dSPE) cleanup. nih.govcabidigitallibrary.org

For the analysis of trifloxystrobin acid, modifications to the standard QuEChERS protocol are often necessary to improve extraction efficiency, particularly due to the acidic nature of the compound. The addition of formic acid to the extraction solvent (e.g., acetonitrile with 1% formic acid v/v) has been shown to enhance recovery rates from matrices such as rice and soil. researchgate.nettandfonline.com For samples with low water content, like wheat, the addition of water prior to extraction is a necessary step to achieve satisfactory recoveries. tandfonline.com

The cleanup (dSPE) step employs various sorbents to remove specific types of interferences. Common sorbents include primary secondary amine (PSA) for removing organic acids and sugars, C18 for non-polar interferences, and graphitized carbon black (GCB) for pigments. researchgate.netresearchgate.netnih.gov Research has demonstrated successful application of QuEChERS for matrices like tomatoes, soil, rice, cucumbers, and wheat, with average recoveries for this compound ranging from 74.2% to 109%. nih.govresearchgate.nettandfonline.com

| Matrix | Extraction Solvent | dSPE Sorbents | Average Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Reference |

|---|---|---|---|---|---|---|

| Tomato & Soil | Acetonitrile | Not Specified | 75 - 109 | 0.001 | Not Specified | nih.gov |

| Rice (straw, bran, brown rice) & Soil | Acetonitrile with 1% Formic Acid | PSA, C18, or GCB | 74.2 - 107.4 | <0.00022 | <0.00074 | researchgate.net |

| Wheat (grain, plant, straw) | Acetonitrile with Formic Acid (and added water) | Not Specified | 82 - 109 | Not Specified | Not Specified | tandfonline.com |

| Cucumber | Acetonitrile with 2% Acetic Acid | PSA, GCB | 85 - 103 | Not Specified | <0.01 | nih.gov |

Solid Phase Extraction (SPE) is a selective sample preparation technique that separates components of a mixture based on their physical and chemical properties. For this compound, SPE is commonly used as a cleanup step following an initial solvent extraction. scielo.brregulations.gov

The process typically involves extracting the sample with a solvent mixture like acetonitrile and water. regulations.govfao.org The resulting extract is then passed through an SPE cartridge, most commonly a C18 (octadecylsilane) reversed-phase cartridge. regulations.govfao.org The non-polar to medium-polar nature of this compound allows it to be retained on the C18 sorbent while more polar interferences are washed away. The analyte is subsequently eluted from the cartridge with a solvent such as acetonitrile. regulations.gov This technique is effective for cleaning up extracts from various plant commodities prior to instrumental analysis. fao.org In some methods, extracts are acidified with formic acid before being loaded onto the SPE cartridge to ensure the analyte is in a suitable form for retention. regulations.gov

Accelerated Solvent Extraction (ASE) is an automated technique that uses conventional liquid solvents at elevated temperatures and pressures to increase the efficiency of the extraction process. nih.govnih.gov This method has been successfully applied to the extraction of trifloxystrobin and its metabolites, including this compound, from solid matrices like soil. researchgate.netnih.gov

The high temperature increases the extraction kinetics, while the high pressure keeps the solvent in its liquid state, allowing for rapid and efficient extraction. nih.gov For the analysis of this compound in soil, a method was developed using ASE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The extraction parameters, such as the solvent composition (e.g., varying ratios of methanol (B129727) to water), cell temperature, and the addition of chelating agents, were optimized to improve recovery. nih.govnih.gov The developed ASE method achieved a limit of quantitation of 2.5 ppb for trifloxystrobin and its metabolites in soil. nih.gov

Chromatographic and Spectrometric Approaches

Following extraction and cleanup, advanced instrumental techniques are employed for the separation, identification, and quantification of this compound.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the predominant analytical technique for the determination of this compound. nih.govresearchgate.netnih.gov This method offers high sensitivity, selectivity, and specificity, making it ideal for analyzing trace-level contaminants in complex matrices.

Separation is typically achieved using reversed-phase HPLC, with C18 columns being the most common choice. scielo.br The mobile phase usually consists of a gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution, often acidified with formic acid to improve peak shape and ionization efficiency. scielo.brregulations.gov

Detection is performed using a tandem mass spectrometer, most frequently with an electrospray ionization (ESI) source operating in positive ion mode. researchgate.netregulations.gov The high specificity of MS/MS is achieved through selected reaction monitoring (SRM), where a specific precursor ion for this compound (e.g., m/z 395) is selected and fragmented, and a resulting characteristic product ion (e.g., m/z 186) is monitored for quantification. regulations.gov The use of isotopically labeled internal standards, such as this compound-methoxy-d3, can further enhance the accuracy and precision of the method by compensating for matrix effects and variations in instrument response. regulations.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Chromatographic Column | Reversed-phase C18 | scielo.brregulations.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | scielo.brregulations.gov |

| Ionization Mode | Electrospray Ionization Positive (ESI+) | researchgate.netregulations.gov |

| Precursor Ion (m/z) | 395 | regulations.gov |

| Product Ion (m/z) | 186 | regulations.gov |

| Internal Standard Precursor Ion (m/z) | 398 (for this compound-methoxy-d3) | regulations.gov |

| Internal Standard Product Ion (m/z) | 186 (for this compound-methoxy-d3) | regulations.gov |

While HPLC-MS/MS is more common, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of trifloxystrobin and, in some cases, its acid metabolite. scielo.brnih.gov Due to the low volatility and polar nature of this compound, a derivatization step is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis. epa.gov For instance, metabolites can be derivatized to their methyl esters using reagents like diazomethane. epa.gov

Following derivatization, the analyte is separated on a GC column and detected by a mass spectrometer. GC-MS can provide excellent separation efficiency and is a robust technique for residue analysis. scielo.br Methods have been developed for the simultaneous determination of trifloxystrobin and this compound in various matrices, demonstrating the applicability of GC-MS in this field. researchgate.netscielo.br

Table of Compounds

| Compound Name |

|---|

| This compound (CGA321113) |

| Trifloxystrobin |

| Acetonitrile |

| Formic Acid |

| Acetic Acid |

| Methanol |

| Diazomethane |

| Primary Secondary Amine (PSA) |

| Octadecylsilane (B103800) (C18) |

| Graphitized Carbon Black (GCB) |

Photo-Induced Fluorescence Detection

This compound, in its native state, does not exhibit significant fluorescence, which limits its direct analysis by spectrofluorimetry. However, a sensitive and selective analytical approach has been developed utilizing photo-induced fluorescence (PIF). This method is predicated on the principle that trifloxystrobin, the parent compound of this compound, can be converted into a fluorescent photoproduct upon exposure to ultraviolet (UV) radiation. nih.govndl.gov.in This photochemical derivatization allows for the indirect quantification of the parent compound and by extension, can be adapted for its acid metabolite.

The process involves irradiating a sample solution, typically in a water/acetonitrile mixture, with a UV lamp for a short duration. nih.govndl.gov.in Research has shown that an optimal UV exposure time of approximately 15 seconds generates a photoproduct with intense fluorescence. nih.govndl.gov.in The resulting fluorescent species has been identified by mass spectrometry with a mass-to-charge ratio (m/z) of 206. nih.govndl.gov.inepa.gov

For detection, the photochemically-treated sample is introduced into a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector. The fluorescent photoproduct of trifloxystrobin is detected at an excitation wavelength of 340 nm and an emission wavelength of 380 nm. nih.govepa.gov This photoproduct has demonstrated stability for up to 120 minutes after the initial UV exposure, providing a sufficient window for analysis. nih.govndl.gov.inresearchgate.net

A significant advantage of the PIF detection method is that it obviates the need for chemical derivatization reagents, which are often toxic and can generate hazardous waste. nih.gov This makes the photo-induced fluorescence approach a simpler and more environmentally benign alternative for the analysis of trifloxystrobin residues in various matrices, including water and juice. nih.govndl.gov.inresearchgate.net

Method Validation Parameters for Environmental and Biological Samples

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are critical parameters in validating analytical methods for this compound and its parent compound, trifloxystrobin, in environmental and biological samples. These values determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. Various analytical techniques, including high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and methods based on photo-induced fluorescence, have been developed and validated, each with its characteristic LOD and LOQ.

For instance, a method utilizing HPLC with photo-induced fluorescence for the determination of trifloxystrobin in water established an LOD of 57.1 µg L⁻¹ and an LOQ of 155.1 µg L⁻¹. In a study on tomatoes and soil using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by HPLC-MS/MS analysis, the LOD for trifloxystrobin was 0.0005 mg/kg, and for this compound, it was 0.001 mg/kg.

The table below summarizes the LOD and LOQ values for trifloxystrobin and this compound from various studies across different matrices.

| Analyte | Matrix | Analytical Method | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Trifloxystrobin | Water | HPLC with Photo-Induced Fluorescence | 57.1 µg L⁻¹ | 155.1 µg L⁻¹ | scielo.br |

| Trifloxystrobin | Tomato | HPLC-MS/MS | 0.0005 mg/kg | Not Reported | ndl.gov.in |

| This compound | Tomato | HPLC-MS/MS | 0.001 mg/kg | Not Reported | ndl.gov.in |

| Trifloxystrobin | Soil | HPLC-MS/MS | 0.0005 mg/kg | Not Reported | ndl.gov.in |

| This compound | Soil | HPLC-MS/MS | 0.001 mg/kg | Not Reported | ndl.gov.in |

| Trifloxystrobin | Soil | HPLC-MS/MS | Not Reported | 0.005 mg/kg | nih.gov |

| Trifloxystrobin | Various Plant Materials | HPLC-MS/MS | Not Reported | 0.02 mg/kg | fao.org |

| This compound | Various Plant Materials | HPLC-MS/MS | Not Reported | 0.02 mg/kg | fao.org |

Recovery Rates and Precision

Recovery and precision are fundamental parameters in the validation of analytical methods, indicating the accuracy and repeatability of the method, respectively. For the analysis of trifloxystrobin and its metabolite, this compound, various studies have reported these values across different environmental and biological matrices.

In a study involving the analysis of tomato and soil samples, a QuEChERS extraction method followed by high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was utilized. The average recovery rates for trifloxystrobin ranged from 73% to 99%, while for this compound, the recoveries were between 75% and 109%. The precision of the method, expressed as the relative standard deviation (RSD), was below 15% for both analytes in these matrices.

The following table presents a summary of recovery rates and precision for trifloxystrobin and this compound in different sample types.

| Analyte | Matrix | Recovery Rate (%) | Precision (RSD %) | Source |

|---|---|---|---|---|

| Trifloxystrobin | Tomato | 73-99 | <15 | ndl.gov.in |

| This compound | Tomato | 75-109 | <15 | ndl.gov.in |

| Trifloxystrobin | Soil | 73-99 | <15 | ndl.gov.in |

| This compound | Soil | 75-109 | <15 | ndl.gov.in |

| Trifloxystrobin | Various Plant Materials | 68-103 | 1.1-9.3 | fao.org |

| This compound | Various Plant Materials | 71-103 | 0.6-8.1 | fao.org |

Linearity and Calibration Methodologies

Linearity is a critical parameter of an analytical method, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a given range. The establishment of a linear relationship is fundamental for accurate quantification. In the analysis of this compound and its parent compound, this is typically achieved through the construction of a calibration curve.

A calibration curve is a regression model that predicts the unknown concentration of an analyte based on the instrument's response to a series of known standards. For methods such as high-performance liquid chromatography (HPLC), both single-point and multi-point calibration strategies can be employed. A single-point calibration may be sufficient if the concentration of the analyte in the sample is known to be within a narrow range. However, for samples with varying or unknown concentrations, a multi-point calibration curve is more robust and is generally preferred. This involves preparing a series of calibration solutions at different concentrations that span the expected concentration range of the analyte in the samples.

The linearity of the method is typically evaluated by the coefficient of determination (R²), which should ideally be close to 1. For example, a study on the determination of trifloxystrobin using photo-induced fluorescence reported a linear analytical response modeled by the equation: Y = − ( 4.3 ± 2.4 ) × 10¹ + ( 2.08 ± 0.06 ) L mol⁻¹ × 10⁸ X. While specific R² values for this compound are not always detailed in every study, the general expectation for validated HPLC methods is a high degree of linearity.

Application of Internal Standards (e.g., deuterated analogues)

The use of internal standards is a well-established practice in analytical chemistry to improve the accuracy and precision of quantitative analysis, particularly in complex matrices. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to all samples, calibrators, and quality controls.

For the analysis of trifloxystrobin and its metabolites, including this compound, deuterated analogues are often the internal standards of choice, especially in mass spectrometry-based methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.

The key advantage of using a deuterated analogue is that it co-elutes with the native analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects (ion suppression or enhancement) that can occur during the analysis.

A study on the determination of trifloxystrobin and its metabolites in soil specifically utilized deuterated (E, E)-trifloxystrobin as the internal standard. researchgate.netnih.gov The use of such an internal standard is crucial for mitigating the variability inherent in analyzing complex environmental samples, thereby ensuring more reliable and reproducible quantitative results. The response of the analyte is measured relative to the response of the internal standard, which corrects for potential losses or variations during the analytical process.

Application in Environmental Monitoring and Residue Dissipation Studies

Analytical methods for this compound are crucial for environmental monitoring and understanding its fate and behavior in various environmental compartments. This compound is a primary metabolite of the fungicide trifloxystrobin, and its presence and concentration in soil and water are of significant interest.

Dissipation studies are conducted to determine the persistence of trifloxystrobin and the formation and decline of its metabolite, this compound, under real-world field conditions. These studies have been carried out in various agricultural settings, including on apples and in the soil where they are grown. The dissipation of trifloxystrobin is often characterized by its half-life (DT₅₀), which is the time it takes for 50% of the initial concentration to degrade.

In field studies, it has been observed that the concentration of this compound in soil and apples initially increases as the parent compound, trifloxystrobin, degrades. nih.govndl.gov.in Following this initial formation phase, the concentration of this compound begins to decrease as it is further degraded. The dissipation of trifloxystrobin itself is influenced by factors such as photolysis, with the rate of degradation being affected by the amount of sunshine. nih.govndl.gov.in

The major routes for the dissipation of trifloxystrobin in the environment include microbial-mediated metabolism, alkaline-catalyzed hydrolysis, and photodegradation. epa.gov Trifloxystrobin degrades relatively quickly in aerobic soil and aquatic environments. epa.gov While trifloxystrobin is considered to be relatively immobile in soil, its acid metabolite, this compound (also referred to by its code CGA321113), is more mobile and has the potential to leach into lower soil layers. epa.gov

Environmental monitoring programs rely on validated analytical methods to detect and quantify residues of trifloxystrobin and this compound in various matrices. For example, in field dissipation studies conducted in different geographical locations, trifloxystrobin was generally not detected below a depth of 6 inches, whereas this compound was detected at lower depths, indicating its greater mobility. epa.gov

The table below provides a summary of the dissipation half-lives (DT₅₀) of trifloxystrobin in different environmental matrices from field studies.

| Matrix | DT₅₀ (days) | Location/Conditions | Source |

|---|---|---|---|

| Soil | 0.54 - 8.8 | Field study at different latitudes | nih.govndl.gov.in |

| Apples | 4.8 - 9.5 | Field study at different latitudes | nih.govndl.gov.in |

| Soil | 1.9 - 3.0 | Field study in Beijing and Shandong | ndl.gov.in |

| Tomato | 2.9 - 5.4 | Field study in Beijing and Shandong | ndl.gov.in |

| Aerobic Soil | 0.5 - 2 | General environmental fate summary | epa.gov |

Environmental and Regulatory Science Perspectives

Frameworks for Ecological Risk Assessment of Strobilurin Fungicides

The ecological risk assessment for strobilurin fungicides, including trifloxystrobin (B1683241), is a structured process designed to evaluate the potential adverse effects on non-target organisms and the broader ecosystem. europa.euepa.gov This framework is essential for regulatory agencies to make informed decisions regarding the registration and use of these agrochemicals. epa.gov The process generally involves four key steps: hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eu

Hazard Identification and Characterization: This phase involves identifying the types of adverse effects a strobilurin fungicide can cause and determining the relationship between the level of exposure and the likelihood of those effects. For trifloxystrobin, a significant body of research has demonstrated high toxicity to aquatic organisms, including fish and invertebrates. epa.govherts.ac.uk This inherent toxicity is a primary driver of the risk assessment process. The fungicidal properties of trifloxystrobin are derived from the parent ester, while its main metabolite, trifloxystrobin acid (CGA 321113), is inactive as a fungicide.

Exposure Assessment: This step evaluates the potential for non-target organisms to be exposed to the fungicide and its metabolites. For strobilurins, this involves considering various environmental compartments, including soil, water, and sediment. europa.eu Regulatory models such as the Generic Estimated Environmental Concentration (GENEEC) and the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) are utilized to predict environmental concentrations resulting from specific use patterns. epa.gov The physical and chemical properties of both the parent compound and its metabolites are critical inputs for these models. For instance, trifloxystrobin is relatively immobile in soil, while its primary metabolite, this compound, is more mobile and persistent. epa.govepa.gov